4-tert-Butylbenzyl mercaptan

Übersicht

Beschreibung

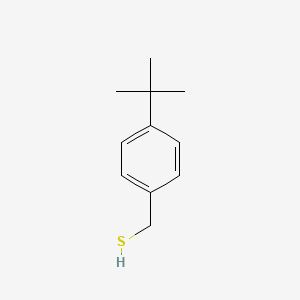

4-tert-Butylbenzyl mercaptan, also known as 4-tert-Butylbenzenemethanethiol, 4-tert-Butylbenzylthiol, 4-tert-Butylphenylmethanethiol, p-tert-Butylbenzenemethanethiol, or p-tert-Butylbenzyl mercaptan, is a benzyl mercaptan derivative . It is commonly used as a ligand for synthesizing metal clusters .

Molecular Structure Analysis

The molecular formula of this compound is C11H16S . It has a molecular weight of 180.31 . The linear formula is (CH3)3CC6H4CH2SH .Chemical Reactions Analysis

This compound can participate in various chemical reactions, including Stereoselective thiourea-catalyzed sulfa-Michael addition, Nucleophilic substitution reactions, Urea-catalyzed trans-thioesterification, Sc-catalyzed Michael addition, and Copper-catalyzed decarboxylative cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.5430 (lit.), a boiling point of 102-103 °C/3.1 mmHg (lit.), and a density of 0.966 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Clusters

4-tert-Butylbenzyl mercaptan is used as a ligand in the synthesis of metal clusters. This application is crucial in the field of materials science, where these clusters can have various industrial and technological applications due to their unique properties .

Inhibitors of Voltage-Gated Sodium Channels

This compound is involved in the preparation of N-Me-aminopyrimidinone derivatives, which act as potent state-dependent inhibitors of Nav1.7, a type of voltage-gated sodium channel. This has significant implications in pharmacology, particularly in the development of treatments for conditions related to these channels .

Organic Chemistry Reactions

It serves as a reactant in stereoselective thiourea-catalyzed sulfa-Michael addition and nucleophilic substitution reactions. These reactions are fundamental in organic synthesis, contributing to the creation of a wide range of organic compounds .

Catalysis

The compound is used in urea-catalyzed trans-thioesterification and Sc-catalyzed Michael addition reactions. These catalytic processes are important for producing various chemical products with high efficiency and selectivity .

Cross-Coupling Reactions

It is also utilized in copper-catalyzed decarboxylative cross-coupling reactions. This application is significant in the field of synthetic chemistry, where it aids in the formation of complex molecules .

Synthesis of Mercaptans

this compound plays a role in the synthesis of various other mercaptans. Mercaptans have widespread use in chemical industries, including pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

4-tert-Butylbenzyl mercaptan, also known as (4-tert-butylphenyl)methanethiol, primarily targets the voltage-gated sodium channel Nav1.7 . This channel is a key control point for pain perception, making it a potential target for a new generation of analgesics .

Mode of Action

The interaction of this compound with its target, the Nav1.7 channel, results in the inhibition of this channel This inhibition is state-dependent, meaning it depends on the state of the channel (open, closed, or inactivated) The exact molecular interactions between this compound and the Nav1

Biochemical Pathways

The inhibition of the Nav1.7 channel by this compound affects the transmission of pain signals . The Nav1.7 channel plays a crucial role in the generation and conduction of action potentials in neurons. By inhibiting this channel, this compound can potentially reduce the perception of pain.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of pain signal transmission . By inhibiting the Nav1.7 channel, this compound can potentially decrease the excitability of pain-sensing neurons, thereby reducing the perception of pain.

Safety and Hazards

4-tert-Butylbenzyl mercaptan is classified as a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYKSYBJKIMANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373791 | |

| Record name | 4-tert-Butylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49543-63-7 | |

| Record name | 4-tert-Butylbenzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-butylphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-tert-Butylbenzyl mercaptan in synthesizing metal nanoclusters?

A: this compound acts as a stabilizing ligand, binding to the surface of silver or gold nanoclusters and preventing their aggregation. [, , ] This protective layer allows for the controlled growth of atomically precise clusters with specific numbers of metal atoms and ligands.

Q2: How does the structure of this compound influence its stabilizing properties?

A: The structure of this compound features a sulfur atom with a strong affinity for gold and silver. This sulfur atom forms a strong bond with the metal atoms on the cluster surface. The bulky tert-butylbenzyl group provides steric hindrance, preventing the clusters from coming too close and aggregating. [, ]

Q3: Can you provide an example of a specific nanocluster synthesized using this compound and its potential application?

A: One example is the Ag56Se13S15 cluster protected with this compound. This cluster exhibits strong luminescence with a quantum yield of 21%. [] The cluster’s emission is selectively quenched by mercuric ions (Hg2+), making it a potential candidate for developing highly sensitive mercury sensors. []

Q4: Are there any analytical techniques used to characterize nanoclusters synthesized with this compound?

A4: Yes, researchers utilize a variety of techniques to characterize these nanoclusters. These include:

- Mass Spectrometry (MS): Used to determine the exact mass of the clusters, providing information on the number of metal atoms and ligands. [, , ]

- Elemental Analysis: Confirms the elemental composition and stoichiometry of the synthesized clusters. []

- X-ray Diffraction (XRD): Reveals the arrangement of atoms within the cluster and provides insight into their crystal structure. []

- Transmission Electron Microscopy (TEM): Allows for the visualization of the size and shape of the nanoclusters. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)